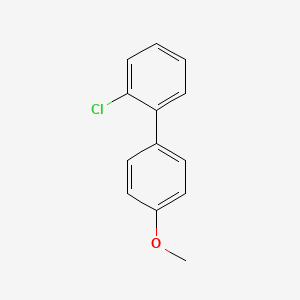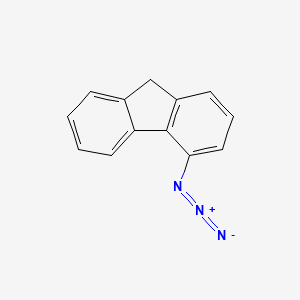
Butyl tert-butylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl tert-butylphosphonate is an organophosphorus compound characterized by the presence of a butyl group and a tert-butyl group attached to a phosphonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyl tert-butylphosphonate typically involves the reaction of tert-butylphosphonic acid with butyl alcohol under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the phosphonic acid reacts with the hydroxyl group of the alcohol, resulting in the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar esterification reactions but on a larger scale. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product.
化学反応の分析
Types of Reactions: Butyl tert-butylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The butyl and tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates.
科学的研究の応用
Butyl tert-butylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used as an additive in the production of polymers and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of butyl tert-butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in the context of bone health, it may inhibit osteoclast activity, thereby reducing bone resorption.
類似化合物との比較
Butylphosphonate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Tert-butylphosphonate: Lacks the butyl group, leading to variations in reactivity and applications.
Di-tert-butylphosphonate: Contains two tert-butyl groups, which can significantly alter its chemical behavior.
Uniqueness: Butyl tert-butylphosphonate is unique due to the presence of both butyl and tert-butyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound with diverse applications in various fields.
特性
CAS番号 |
91149-24-5 |
|---|---|
分子式 |
C8H18O3P- |
分子量 |
193.20 g/mol |
IUPAC名 |
butoxy(tert-butyl)phosphinate |
InChI |
InChI=1S/C8H19O3P/c1-5-6-7-11-12(9,10)8(2,3)4/h5-7H2,1-4H3,(H,9,10)/p-1 |
InChIキー |
FMEFRBQKMCXKJH-UHFFFAOYSA-M |
正規SMILES |
CCCCOP(=O)(C(C)(C)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
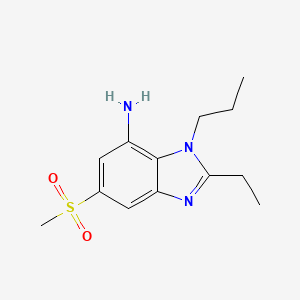
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
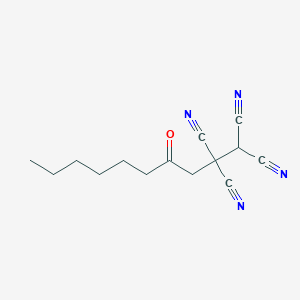
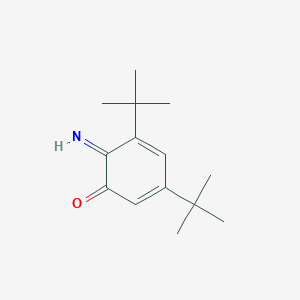
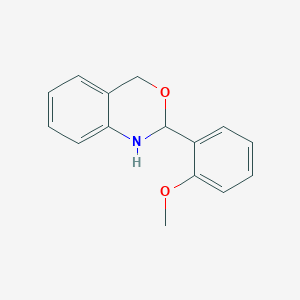
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
